molecular formula C18H32O3 B232138 9-Hydroxy-10(E),12(E)-octadecadienoic acid CAS No. 15514-85-9

9-Hydroxy-10(E),12(E)-octadecadienoic acid

Cat. No.: B232138
CAS No.: 15514-85-9
M. Wt: 296.4 g/mol
InChI Key: NPDSHTNEKLQQIJ-SIGMCMEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

9-Hydroxy-10(E),12(E)-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy acids, while reduction can yield saturated fatty acids .

Properties

CAS No.

15514-85-9

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+

InChI Key

NPDSHTNEKLQQIJ-SIGMCMEVSA-N

SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O

15514-85-9

physical_description

Solid

Synonyms

9-HODE
9-hydroxy-10,12-octadecadienoic acid
9-hydroxy-10,12-octadecadienoic acid, (E,E)-(+-)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,E)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,Z)-(+-)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,Z)-isomer
9-hydroxy-10,12-octadecadienoic acid, (R-(E,Z))-isomer
9-hydroxy-10,12-octadecadienoic acid, (S-(E,Z))-isomer
9-hydroxylinoleic acid
9-OH-18:2delta(10t,12t)
dimorphecolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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